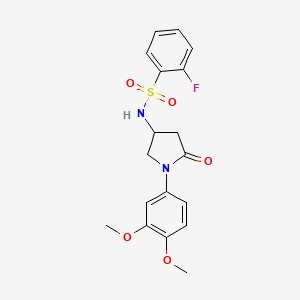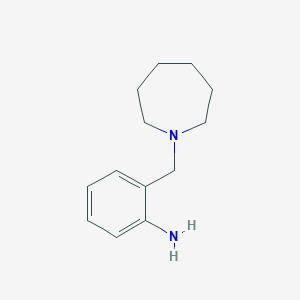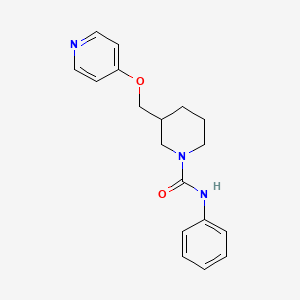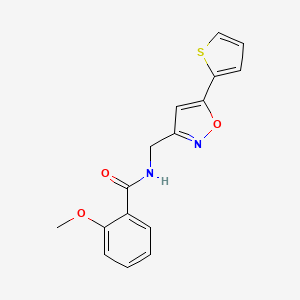
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals . The presence of a sulfonamide group suggests potential bioactivity, as many drugs (e.g., certain antibiotics, diuretics, and antidiabetic medications) contain this functional group .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula, but without experimental data such as X-ray crystallography, the exact 3D structure can’t be determined .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by several factors, including the electrophilicity of the carbonyl group, the nucleophilicity of the amine, and the potential for aromatic substitution reactions on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the sulfonamide and the carbonyl group) could enhance solubility in polar solvents .科学的研究の応用
Corrosion Inhibition and Material Science
- Quantum Chemical and Molecular Dynamics Simulations: Sulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations are employed to understand these interactions, suggesting their potential in corrosion protection technologies (Kaya et al., 2016).
Pharmaceutical and Medicinal Chemistry
- Selective Cyclooxygenase-2 Inhibitors: Certain sulfonamide derivatives have been synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, indicating their therapeutic potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
- Cancer Therapeutics: Studies have explored sulfonamide derivatives as novel small molecule inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, demonstrating their potential as anti-cancer agents (Mun et al., 2012).
Organic Synthesis and Material Chemistry
- Fluorination Agents: Research has fine-tuned the reactivity and selectivity of N-fluorobenzenesulfonamide for use in enantioselective fluorination reactions, highlighting its utility in synthesizing fluorinated organic compounds with potential pharmaceutical applications (Wang et al., 2014).
Molecular Docking and Computational Studies
- Antimicrobial and Anticancer Agents: Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, with molecular docking studies performed to predict their interactions with target enzymes, indicating their potential in drug discovery (Debbabi et al., 2017).
Environmental and Biological Sensing
- Fluorescent Probes for Thiophenols: Sulfonamide-based fluorescent probes have been developed for the selective detection of thiophenols over aliphatic thiols, demonstrating their application in environmental and biological sciences for detecting toxic substances (Wang et al., 2012).
作用機序
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-8-7-13(10-16(15)26-2)21-11-12(9-18(21)22)20-27(23,24)17-6-4-3-5-14(17)19/h3-8,10,12,20H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXVHCHYHREQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[1-(2-Phenoxypropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2471085.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2471088.png)
![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)
![(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B2471091.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)
![(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2471099.png)
![2-[1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2471100.png)
